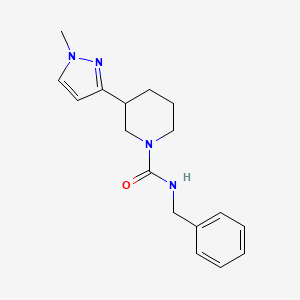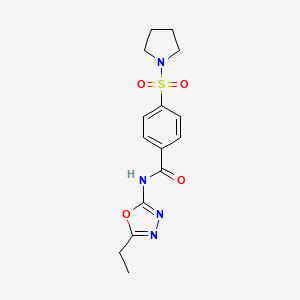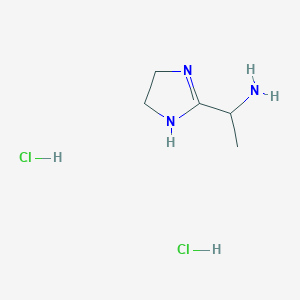
N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Cannabinoid Receptor Antagonism
Research has explored the molecular interaction of related compounds, specifically those acting as potent and selective antagonists for the CB1 cannabinoid receptor. Through conformational analysis and the development of unified pharmacophore models, these studies have enhanced understanding of the structural basis for antagonism at the CB1 receptor. For instance, the interaction of specific antagonists with the CB1 receptor has been elucidated using computational models and receptor binding analyses, offering insights into the receptor-ligand interaction mechanisms (Shim et al., 2002).
Mycobacterium Tuberculosis Inhibition
In the quest to find effective treatments against Mycobacterium tuberculosis, derivatives of similar compounds have been designed and synthesized. Studies have highlighted their in vitro efficacy in inhibiting Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, demonstrating potential therapeutic applications (Jeankumar et al., 2013).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of compounds within this chemical class have been extensive. Research includes the development of novel synthetic routes, leading to compounds with potential applications in treating various diseases. For example, virtual screening has identified compounds targeting the urokinase receptor, showing promise in breast cancer treatment by inhibiting tumor metastasis and angiogenesis (Wang et al., 2011).
Development of Inhibitors for Enzymatic Targets
Further studies have focused on designing inhibitors for specific enzymatic targets, such as co-activator associated arginine methyltransferase 1 (CARM1), by synthesizing N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides. These efforts aim to develop more selective and potent ligands for therapeutic purposes, illustrating the compound's versatility in drug discovery (Allan et al., 2009).
Properties
IUPAC Name |
N-benzyl-3-(1-methylpyrazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-11-9-16(19-20)15-8-5-10-21(13-15)17(22)18-12-14-6-3-2-4-7-14/h2-4,6-7,9,11,15H,5,8,10,12-13H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOPXBUAFJKYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2968229.png)




![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)





